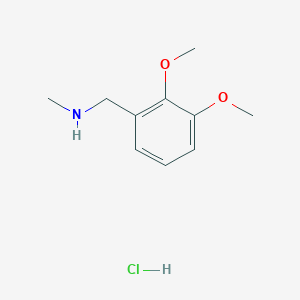

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFAEGLXWFVYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589494 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158741-90-2 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)propan-2-amine (2,3-DMA)

A Note on Nomenclature: The compound requested, "1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride," does not correspond to a standard or well-documented chemical entity in scientific literature. This guide will focus on the closely related and scientifically characterized compound, 2,3-Dimethoxyamphetamine (2,3-DMA) , a positional isomer of dimethoxyamphetamine. It is plausible that the initial query refers to a derivative or a synonym of this compound. 2,3-DMA belongs to the phenethylamine and amphetamine chemical classes and serves as a valuable case study for structure-activity relationships within this family of psychoactive substances.

Introduction

2,3-Dimethoxyamphetamine (2,3-DMA) is a substituted phenethylamine that has been the subject of limited pharmacological investigation.[1][2] As one of the six positional isomers of dimethoxyamphetamine, its unique substitution pattern on the phenyl ring dictates its interaction with biological targets, distinguishing it from its more well-known relatives like 2,5-DMA.[3][4][5] First described in the scientific literature in the late 1960s, its synthesis and effects were later noted by Alexander Shulgin.[1][2] Unlike many other substituted amphetamines, 2,3-DMA has not been extensively studied in humans, and its characterization relies primarily on in vitro and preclinical animal models.[1][2] This guide provides a comprehensive overview of the current technical knowledge of 2,3-DMA, synthesizing available data on its chemical properties, pharmacology, and analytical characterization.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,3-DMA are crucial for its handling, formulation, and understanding its behavior in biological systems. As an amine, it is typically prepared as a hydrochloride salt to enhance its stability and aqueous solubility.

| Property | Value |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)propan-2-amine |

| Synonyms | 2,3-DMA, DMA-2 |

| CAS Number | 15402-81-0 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molar Mass | 195.262 g/mol |

| Appearance | (As hydrochloride salt) White crystalline solid (predicted) |

| Solubility | (As hydrochloride salt) Soluble in water and polar organic solvents |

Pharmacology

The pharmacological profile of 2,3-DMA suggests a complex interaction with serotonergic systems, distinct from classic amphetamine-like stimulants.

Mechanism of Action and Pharmacodynamics

2,3-DMA's primary interactions have been characterized at serotonin receptors, though with notably weak affinity.[1][2]

-

Serotonin Receptor Affinity: Initial studies using rat stomach fundus strips indicated a weak affinity for serotonin receptors, with an A₂ value of 2,880 nM.[1][2] Subsequent research confirmed its low affinity for specific serotonin receptor subtypes, with Ki values of 4,280 nM for the 5-HT₂A receptor and >10,000 nM for the 5-HT₂C receptor.[1][2] This low affinity suggests that at typical doses, it is unlikely to be a potent psychedelic, a hypothesis supported by its behavioral profile in animal models.

-

Monoamine Transporters: In vitro assays have shown that 2,3-DMA does not act as a norepinephrine releasing agent.[1][2] This lack of activity at monoamine transporters distinguishes it from typical amphetamines, which exert their stimulant effects primarily through the release of dopamine and norepinephrine.

-

Behavioral Pharmacology: In rodent drug discrimination studies, 2,3-DMA did not substitute for the potent hallucinogen DOM or the stimulant dextroamphetamine.[1][2] This further supports the in vitro data suggesting a lack of significant psychedelic or stimulant properties. However, it did partially substitute for 5-MeO-DMT, indicating that it may produce some subtle, uncharacterized subjective effects.[1][2] At higher doses, 2,3-DMA produced behavioral disruption in mice.[1][2]

The following diagram illustrates the known pharmacological interactions of 2,3-DMA.

Caption: Pharmacological profile of 2,3-DMA.

Pharmacokinetics

There is no available data on the pharmacokinetics of 2,3-DMA in humans. Based on its structure as a substituted amphetamine, it is predicted to be orally bioavailable and cross the blood-brain barrier. Its metabolism is likely to involve O-demethylation of the methoxy groups and deamination of the side chain, common metabolic pathways for phenethylamines.

Synthesis and Analytical Characterization

General Synthetic Approach

The synthesis of 2,3-DMA, like other substituted amphetamines, can be achieved through several established routes in organic chemistry. A common and illustrative method is the reductive amination of a corresponding ketone.

Experimental Protocol: Reductive Amination for Phenylacetone Analogs

Causality: This protocol outlines a general, reliable method for converting a phenylacetone precursor to the corresponding amphetamine. The formation of an imine intermediate followed by reduction is a cornerstone of amine synthesis. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing side reactions.

-

Imine Formation: Dissolve 1 equivalent of 2,3-dimethoxyphenylacetone in a suitable solvent such as methanol.

-

Add an excess (2-3 equivalents) of an ammonia source (e.g., ammonium acetate) or a primary amine source for N-substituted analogs.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5-2 equivalents), portion-wise to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with HCl to protonate the amine.

-

Wash the acidic aqueous layer with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

-

Extract the freebase product into a nonpolar solvent.

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting freebase oil can be purified by distillation or chromatography.

-

Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted amphetamine like 2,3-DMA.

Caption: Generalized synthetic workflow for 2,3-DMA.

Analytical Methods

The identification and quantification of 2,3-DMA in forensic or research samples would rely on standard analytical techniques used for designer drugs and novel psychoactive substances.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile compounds. The compound would be identified based on its retention time and its mass spectrum, which provides a molecular fingerprint.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For biological samples such as urine or blood, LC-MS/MS offers high sensitivity and specificity.[6] This technique allows for the detection of the parent compound and its metabolites at very low concentrations.[6]

The following diagram outlines a typical analytical workflow for the confirmatory testing of a novel psychoactive substance in a biological matrix.

Sources

- 1. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Chemistry:2,3-Dimethoxyamphetamine - HandWiki [handwiki.org]

- 3. Dimethoxyamphetamine [chemeurope.com]

- 4. reddit.com [reddit.com]

- 5. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Isomeric Complexity: A Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, characterization, and potential significance of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride. A critical aspect of this guide is the clarification of its chemical identity, particularly the absence of a publicly registered CAS number for this specific isomer, in stark contrast to its well-documented counterpart, the 2,4-dimethoxy isomer. This document provides a proposed synthetic pathway, predicted physicochemical properties, and detailed analytical methodologies for the 2,3-dimethoxy isomer. By presenting a comparative analysis with the 2,4-dimethoxy isomer, this guide aims to equip researchers with the necessary information to navigate the complexities of synthesizing and characterizing this compound, fostering further investigation into its unique pharmacological profile.

Introduction: The Challenge of Isomeric Specificity

In the landscape of pharmaceutical research and development, the precise structural identity of a molecule is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's pharmacological, toxicological, and pharmacokinetic profiles. This guide focuses on this compound, a compound for which a specific Chemical Abstracts Service (CAS) number is not readily found in public databases. This ambiguity stands in contrast to the well-characterized 2,4-dimethoxy isomer, which is assigned the CAS number 102503-23-1 for its free base and 326473-23-8 for its hydrochloride salt.[1][2][3][4][5]

The lack of a unique identifier for the 2,3-dimethoxy isomer underscores the necessity for rigorous synthetic and analytical protocols to ensure the correct isomeric form is produced and studied. This guide will provide a framework for its synthesis and characterization, starting with its logical precursor, 2,3-dimethoxybenzylamine.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached from the commercially available precursor, 2,3-dimethoxybenzylamine (CAS: 4393-09-3).[6][7] The proposed synthetic route involves a reductive amination followed by salt formation.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Imine Formation: Add an aqueous solution of methylamine (1.2 equivalents) dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(2,3-dimethoxyphenyl)-N-methylmethanamine free base. Further purification can be achieved by column chromatography.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture to enhance precipitation. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine. These are theoretical values and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| pKa (predicted) | 9.5 ± 0.2 |

| LogP (predicted) | 1.8 ± 0.3 |

| Solubility | Expected to be soluble in water and polar organic solvents as the hydrochloride salt. |

Proposed Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be used to confirm the presence and connectivity of all protons. The aromatic protons of the 2,3-disubstituted ring will exhibit a characteristic splitting pattern. The N-methyl and methylene protons will also have distinct chemical shifts.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity analysis.

Hypothetical HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Comparative Analysis with the 2,4-Dimethoxy Isomer

The 2,4-dimethoxy isomer, 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, is a known compound and its hydrochloride salt has the CAS number 326473-23-8. It is often used as an intermediate in the synthesis of various organic compounds and pharmaceutical drugs.[5] The difference in the position of the methoxy groups on the phenyl ring is expected to influence the compound's electronic and steric properties, which in turn could lead to differences in:

-

Receptor Binding Affinity and Selectivity: The spatial arrangement of the methoxy groups can affect how the molecule interacts with biological targets.

-

Metabolism: The position of the methoxy groups can influence which sites on the molecule are susceptible to metabolic enzymes, potentially leading to different metabolic pathways and rates of clearance.

-

Physicochemical Properties: Properties such as pKa and lipophilicity may differ slightly, which can impact absorption, distribution, and excretion.

Conclusion

While a specific CAS number for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and characterization. By following the proposed synthetic and analytical protocols, researchers can confidently produce and verify the identity of this specific isomer. The comparative analysis with the 2,4-dimethoxy isomer highlights the importance of isomeric purity in research and drug development. Further investigation into the pharmacological profile of the 2,3-dimethoxy isomer is warranted to explore its potential as a novel chemical entity.

References

-

PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]

- Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269.

- Google Patents. (2012). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

PubMed. (1987). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Retrieved from [Link]

-

LookChem. Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. Retrieved from [Link]

-

PubChem. 2,3-Dimethoxybenzylamine. Retrieved from [Link]

-

PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. Retrieved from [Link]

- Google Patents. (1998). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

MDPI. (2022). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 102503-23-1|1-(2,4-Dimethoxyphenyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 3. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine , 98% , 102503-23-1 - CookeChem [cookechem.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and a Proposed Framework for Experimental Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of psychoactive compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes the known structure-activity relationships (SAR) of dimethoxyphenylalkylamines to propose a putative mechanism of action for this compound, centered on its likely interaction with serotonergic pathways. Furthermore, this document provides a detailed methodological framework for the experimental validation of the proposed mechanism, offering a roadmap for researchers in the field.

Introduction: The Landscape of Dimethoxyphenylalkylamines

The dimethoxyphenylalkylamine scaffold is a cornerstone in the development of centrally acting research chemicals and potential therapeutics. The position of the methoxy groups on the phenyl ring, in conjunction with substitutions on the amine and the ethylamine chain, profoundly influences the pharmacological profile of these molecules. Notably, many compounds within this class exhibit significant affinity and efficacy at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ).[1][2][3][4][5] The psychedelic and entactogenic effects of many of these compounds are primarily attributed to their agonist activity at the 5-HT₂ₐ receptor.[3][6]

The subject of this guide, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine, is a less-common isomer. Understanding its potential mechanism of action requires a careful extrapolation from its more studied relatives, particularly those with 2,5-dimethoxy and 3,4-dimethoxy substitutions. A related compound, 2,3-dimethoxyphenethylamine (2,3-DMPEA), has been shown to have low activity in inducing norepinephrine release, suggesting a potentially different profile from stimulant phenethylamines like amphetamine.[7]

Structure-Activity Relationships and the Hypothesized Mechanism of Action

Based on the established SAR of related compounds, we can infer the likely pharmacological targets of this compound.

The Influence of Methoxy Group Positioning

The substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of receptor affinity and selectivity. The 2,5-dimethoxy substitution is well-known to confer high affinity for 5-HT₂ receptors.[1][2][3][4] While less common, the 2,3-dimethoxy pattern of our target compound suggests that the serotonin receptor family remains a primary area of interest.

The Role of N-Methylation

The presence of a methyl group on the nitrogen atom (N-methylation) generally modulates the potency and selectivity of phenethylamines. In many cases, N-methylation can influence affinity for monoamine transporters and receptor subtypes.

Proposed Primary Mechanism of Action: Serotonin Receptor Modulation

Given its structural features, it is hypothesized that This compound acts as a modulator of serotonin receptors, with a likely affinity for the 5-HT₂ receptor subfamily. The specific nature of this interaction—whether it is an agonist, partial agonist, or antagonist—requires experimental determination. It is plausible that the compound will exhibit agonist activity at 5-HT₂ₐ and 5-HT₂ₒ receptors, which is a common characteristic of many psychoactive phenethylamines.

Potential Secondary Targets

While serotonin receptors are the most probable primary targets, other potential interactions should be considered for a comprehensive understanding. These may include:

-

Other Serotonin Receptor Subtypes: Interactions with 5-HT₁ₐ, 5-HT₆, and 5-HT₇ receptors are possible.

-

Monoamine Transporters: The compound may exhibit inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Adrenergic and Dopaminergic Receptors: Lower affinity interactions with adrenergic (α₁, α₂) and dopaminergic (D₁, D₂) receptors are also a possibility.[2]

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is necessary. The following protocols outline the key in vitro assays required to characterize the pharmacological profile of this compound.

Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT₂ₐ, 5-HT₂ₒ, α₁ₐ, D₂) or synaptosomal preparations from rodent brain tissue.

-

Assay Buffer: Prepare an appropriate buffer solution for each receptor type, containing protease inhibitors.

-

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and a range of concentrations of the test compound (this compound).

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinities (Ki, nM) of Analogous Dimethoxyphenylalkylamines

| Compound | 5-HT₂ₐ | 5-HT₂ₒ | α₁ₐ | D₂ |

| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | 8-1700 | 15-900 | >6500 | >4400 |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 8-1700 | 15-900 | >6500 | >4400 |

| 2,4,5-Trimethoxyamphetamine (TMA-2) | 61-4400 | 1900-11000 | >6500 | >4400 |

| 2,6-Dimethoxy-4-propoxyphenethylamine | 8-54 | 110-510 | 670-990 | >1400 |

Data synthesized from multiple sources for illustrative purposes.[2][5]

Functional Assays: Assessing Efficacy

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)

-

Cell Culture: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing human 5-HT₂ₐ) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response). To determine if the compound is a full or partial agonist, compare its maximal effect to that of a known full agonist (e.g., serotonin). To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.

Diagram 1: Proposed Signaling Pathway for 5-HT₂ₐ Receptor Activation

Caption: Putative signaling cascade following agonist binding to the 5-HT₂ₐ receptor.

Monoamine Transporter Uptake Assays

To evaluate the compound's effect on neurotransmitter reuptake, in vitro transporter assays are employed.

Experimental Protocol: [³H]Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Neurotransmitter Addition: Add a [³H]-labeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration.

-

Scintillation Counting: Measure the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Diagram 2: Experimental Workflow for In Vitro Pharmacological Characterization

Caption: A streamlined workflow for the in vitro characterization of the target compound.

Conclusion

While direct experimental data on this compound is limited, a thorough analysis of the structure-activity relationships of analogous dimethoxyphenylalkylamines provides a strong foundation for a hypothesized mechanism of action centered on the modulation of serotonin receptors, particularly the 5-HT₂ subfamily. The proposed experimental framework, encompassing radioligand binding, functional, and transporter uptake assays, offers a clear and scientifically rigorous path to elucidating the precise pharmacological profile of this compound. The insights gained from such studies will be invaluable for the fields of neuroscience, pharmacology, and drug development, potentially uncovering a novel tool for probing the complexities of the serotonergic system.

References

- Braden, M. R., et al. (2006). Molecular pharmacology of 2,5-dimethoxy-4-substituted phenethylamines at human 5-HT₂ₐ receptors. Journal of Medicinal Chemistry, 49(20), 6177–6184.

-

Rickli, A., et al. (2015). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in Pharmacology, 6, 20. [Link]

- Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂ₐ Receptor Agonists. Journal of Medicinal Chemistry, 57(10), 4246–4261.

- Clark, L. C., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.

- Acosta-Urquidi, J., et al. (2000). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT₂ₐ receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 130(8), 1881–1889.

- Ishida, T., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 42(5), 714–726.

- Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 111.

- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.

- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553.

- Nakagawa, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(3), 162–169.

- Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45–52.

-

ResearchGate. (n.d.). In Vitro Pharmacology. Retrieved from [Link]

-

LookChem. (n.d.). N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. Retrieved from [Link]

- Nichols, D. E., et al. (1991). 1-(3-Methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668.

- Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52.

Sources

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacology and Toxicology of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

A Note to the Reader: Scientific literature on the specific compound 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is limited. This guide, therefore, synthesizes information from closely related structural analogs and the broader class of phenethylamines to provide a comprehensive overview of its likely pharmacological and toxicological profile. The principles and methodologies described herein are standard in the field and would be directly applicable to the investigation of this specific molecule.

Introduction

This compound is a substituted phenethylamine. This class of compounds is renowned for its diverse pharmacological activities, primarily due to interactions with monoamine neurotransmitter systems in the central nervous system. The specific substitution pattern on the phenyl ring and modifications to the ethylamine side chain are critical determinants of a molecule's receptor binding affinity, functional activity, and overall pharmacological profile.

This guide provides a detailed exploration of the anticipated pharmacology and toxicology of this compound, drawing upon structure-activity relationships (SAR) established for related dimethoxyphenethylamines. We will delve into its probable mechanism of action, potential psychoactive effects, and expected toxicological concerns. Furthermore, this document outlines key experimental protocols for the comprehensive characterization of this and other novel psychoactive substances.

Chemical Identity

-

IUPAC Name: this compound

-

Chemical Formula: C₁₁H₁₈ClNO₂

-

Molecular Weight: 231.72 g/mol

-

Structure:

(Note: A placeholder image would be here, as I cannot generate images directly)

Pharmacology

The pharmacological profile of substituted phenethylamines is largely dictated by their interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The 2,5-dimethoxy substitution pattern is particularly well-known for conferring high affinity and agonist activity at the serotonin 5-HT₂A receptor, which is the primary mechanism underlying the psychedelic effects of compounds like 2C-B.[1]

Predicted Mechanism of Action and Receptor Binding Profile

Based on the structure-activity relationships of dimethoxy-substituted phenethylamines, it is hypothesized that 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine will primarily interact with serotonin receptors. However, the 2,3-dimethoxy substitution pattern is less common among potent psychedelic phenethylamines compared to the 2,5- and 2,4-dimethoxy isomers. For instance, 2,3-dimethoxyamphetamine (2,3-DMA), the alpha-methylated analog, exhibits very low affinity for both 5-HT₂A and 5-HT₂C receptors.[2] This suggests that 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine may have a significantly lower affinity for these key psychedelic-mediating receptors compared to its 2,5-dimethoxy counterparts.

The N-methylation of the amine is also a critical factor. Generally, N-methylation of phenethylamines can alter their affinity and selectivity for various receptors and transporters. It may also influence their metabolic stability and ability to cross the blood-brain barrier.

A primary screening of this compound would involve a comprehensive receptor binding assay panel to determine its affinity (Ki) for a wide range of CNS targets.

Hypothesized Primary Signaling Pathway

Given its phenethylamine backbone, the most probable primary signaling cascade initiated by this compound, should it possess agonist activity at 5-HT₂A receptors, would involve the Gq/11 protein pathway.

Caption: Hypothesized 5-HT₂A receptor-mediated signaling cascade for a phenethylamine agonist.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been experimentally determined. However, based on its structure, we can make some predictions:

-

Absorption: As a hydrochloride salt, it is likely to be water-soluble and readily absorbed from the gastrointestinal tract if administered orally.

-

Distribution: The lipophilicity conferred by the two methoxy groups and the N-methyl group suggests it will likely cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: Phenethylamines are primarily metabolized by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes in the liver.[1] The N-methyl group may offer some protection against rapid metabolism by MAO-A.

-

Excretion: Metabolites are expected to be excreted primarily in the urine.

Toxicology

The toxicological profile of this compound is unknown. However, the toxicology of the broader class of substituted phenethylamines is characterized by a combination of sympathomimetic and hallucinogenic effects.[3]

Predicted Toxicological Effects

-

Acute Toxicity: Overdose is likely to manifest as a sympathomimetic toxidrome, including tachycardia, hypertension, agitation, and hyperthermia.[3] Severe cases could potentially lead to seizures and rhabdomyolysis.

-

Chronic Toxicity: The long-term effects of this specific compound are unknown.

-

Genotoxicity and Carcinogenicity: No data is available.

Summary of In Vitro Cytotoxicity of Related Phenethylamines

The following table summarizes the EC₅₀ values for cytotoxicity of some related 2,5-dimethoxyphenethylamines in SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) cell lines, as determined by the neutral red uptake assay.[4] This data provides a context for the potential cytotoxicity of the target compound.

| Compound | SH-SY5Y EC₅₀ (µM) | HepG2 EC₅₀ (µM) |

| Mescaline | > 1000 | > 1000 |

| 2C-B | 250.3 | 313.2 |

| Mescaline-NBOMe | 405.6 | 530.1 |

Data from Sousa et al. (2023)[4]

Experimental Protocols

A thorough investigation of a novel psychoactive compound requires a battery of in vitro and in vivo assays. The following are representative protocols that would be employed to characterize this compound.

In Vitro: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT₂A receptor.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT₂A receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A antagonist (e.g., spiperone).

-

-

Incubation and Termination: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vivo: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a widely used behavioral assay to assess the in vivo psychedelic-like activity of 5-HT₂A receptor agonists.

Methodology:

-

Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

-

Drug Administration: Animals are administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (i.p.) injection.

-

Observation Period: Immediately following injection, individual mice are placed in observation chambers. The number of head twitches is manually or automatically recorded for a set period (e.g., 30 minutes).

-

Data Analysis: The mean number of head twitches for each dose group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in head twitches is indicative of 5-HT₂A receptor agonist activity.

Conclusion

While specific pharmacological and toxicological data for this compound are not currently available in the public domain, this guide provides a scientifically grounded framework for its anticipated properties and the necessary experimental approaches for its characterization. Based on structure-activity relationships of related dimethoxyphenethylamines, it is likely to interact with monoaminergic systems, although its affinity for the 5-HT₂A receptor may be lower than that of its 2,5-dimethoxy isomers. A comprehensive evaluation using the described in vitro and in vivo methodologies is essential to fully elucidate its pharmacological and toxicological profile. Such studies are crucial for understanding the potential risks and therapeutic applications of this and other novel psychoactive substances.

References

- McKenna, D. J., & Riba, J. (2016). New world to new clinical trials: a tale of two “molecules of the spirit”. In Behavioral Neurobiology of Psychedelic Drugs (pp. 1-21). Springer, Berlin, Heidelberg.

- Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264-355.

- Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serenity. Behavioural brain research, 277, 99-120.

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956-1964.

- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of “bath salt” cathinone analogs. Neuropsychopharmacology, 39(2), 487-497.

- Sousa, J., Alves, V., de Pinho, G., Moreira, R., & Dinis-Oliveira, R. J. (2020). The 2C-B-fly, a “new” psychedelic with a fatal case report. Psychopharmacology, 237(7), 2193-2200.

- Glennon, R. A., Young, R., & Dukat, M. (1997). Structure-activity relationships of hallucinogenic phenalkylamines. The American journal on addictions, 6(4), 309-323.

-

Sousa, J., Silva, A., Valente, M. J., de Pinho, G., & Dinis-Oliveira, R. J. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12848. [Link]

- Hill, S. L., & Thomas, S. H. (2011). Clinical toxicology of newer recreational drugs. Clinical toxicology, 49(8), 705-719.

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.

Sources

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Phenethylamine Derivative

This compound belongs to the broad chemical class of substituted phenethylamines, a group of compounds based on the core phenethylamine structure. This class is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, entactogens, and antidepressants.[1] The specific arrangement of substituents on the phenyl ring, as well as modifications to the ethylamine side chain, dictates the compound's interaction with biological targets and its resulting pharmacological profile.[1][2]

The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring suggests that this compound is a member of the methoxy-substituted phenethylamine family.[3] Compounds with this structural motif are known to interact with various receptors, most notably serotonin (5-HT) receptors, as well as adrenergic and dopamine receptors.[2][3][4] The N-methyl group on the amine further modifies its properties. This guide provides a comprehensive technical overview of this compound, from its synthesis to its putative pharmacology and analytical characterization, offering a foundational resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its chemical structure and comparison with related compounds.

| Property | Value (Predicted) | Source |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | PubChem |

| Molecular Formula | C10H16ClNO2 | Inferred |

| Molecular Weight | 217.7 g/mol | Inferred |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred |

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available precursor, 2,3-dimethoxybenzaldehyde. This process involves a reductive amination reaction followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde

The key starting material, 2,3-dimethoxybenzaldehyde, can be synthesized via several reported methods. One efficient route involves the formylation of 1,2-dimethoxybenzene (o-dimethoxybenzene).

Protocol for Synthesis of 2,3-Dimethoxybenzaldehyde:

-

To a reactor containing 1,2-dimethoxybenzene, add xylene as a solvent.

-

While stirring at room temperature, add formaldehyde.

-

After a brief stirring period, add anhydrous magnesium chloride and triethylamine.

-

Heat the reaction mixture to 100°C and maintain for approximately 6 hours.

-

Upon completion, the reaction mixture is worked up and purified to yield 2,3-dimethoxybenzaldehyde.[5][6]

Step 2: Reductive Amination to Form the Free Base

The synthesized 2,3-dimethoxybenzaldehyde can then be converted to the target N-methylmethanamine via reductive amination. This is a standard and widely used method for forming amines from carbonyl compounds.

Protocol for Reductive Amination:

-

Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent, such as methanol.

-

Cool the solution to 0°C and slowly add a methanolic solution of methylamine. Stir for 1 hour at this temperature to form the intermediate imine.

-

In a portion-wise manner, add a reducing agent, such as sodium borohydride, while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.

-

Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.[7]

Step 3: Conversion to the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

-

Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.

Analytical Methodologies

The characterization and quantification of this compound in both bulk material and biological matrices would rely on standard analytical techniques employed for small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may not be necessary, although it could improve chromatographic performance.

Exemplar GC-MS Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in methanol to create a stock solution. Further dilute to a working concentration within the calibration range. For biological samples, a liquid-liquid or solid-phase extraction would be required to isolate the analyte from the matrix.

-

Instrumentation: An Agilent 8890 GC coupled to a 7010B triple quadrupole GC/MS/MS or similar instrument would be suitable. [8]3. Chromatographic Conditions:

-

Column: A mid-polarity column, such as a DB-1701 (14% cyanopropylphenyl/86% dimethylpolysiloxane), would provide good separation. [8] * Injection: Splitless injection mode at 220°C. [8] * Oven Program: Start at a low temperature (e.g., 70°C), followed by a temperature ramp to a final temperature of around 280°C to ensure elution of the analyte. [9] * Carrier Gas: Helium at a constant flow rate. [8]4. Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. The mass spectrum of the 2,3-dimethoxybenzyl isomer may show a unique fragment ion at m/z 136. [10]

GC-MS Parameter Suggested Value Injection Mode Splitless Inlet Temperature 220-250°C Oven Program 70°C, ramp to 280°C Carrier Gas Helium MS Ionization Electron Ionization (EI) | Acquisition Mode | Full Scan / SIM / MRM |

-

Spectroscopic Analysis (FTIR and UV-Vis)

Spectroscopic methods can provide valuable information for structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or water) would display absorption bands corresponding to the π → π* transitions of the substituted benzene ring.

Conclusion and Future Directions

This compound is a substituted phenethylamine with a unique substitution pattern that warrants further investigation. While its synthesis is achievable through established chemical transformations, its pharmacological profile remains to be elucidated. Future research should focus on in vitro receptor binding and functional assays to determine its affinity and efficacy at serotonin, dopamine, and adrenergic receptors. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in research and development settings.

References

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. ([Link])

-

Substituted phenethylamine. Wikipedia. ([Link])

-

Analytical Methods. ([Link])

-

Substituted methoxyphenethylamine. Wikipedia. ([Link])

-

DOx. Wikipedia. ([Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. ([Link])

- CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.

- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. ([Link])

-

III Analytical Methods. ([Link])

-

2,3-Dimethoxybenzaldehyde. PubChem. ([Link])

-

ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. ([Link])

-

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride | C9H14ClNO. PubChem. ([Link])

-

Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. ([Link])

-

Methoxyphenamine Hydrochloride | C11H18ClNO. PubChem. ([Link])

-

GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. ([Link])

-

Nitrosamines Analysis in Water. ([Link])

- US4962223A - Process for the synthesis of the levodopa.

-

Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. lookchem. ([Link])

-

Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. ([Link])

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 5. CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google Patents [patents.google.com]

- 6. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE | 102503-23-1 [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride: Synthesis, Characterization, and Pharmacological Context

Abstract: This document provides a comprehensive technical overview of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine. While this specific isomer is not extensively documented in scientific literature, this guide situates it within the well-established chemical class of substituted phenethylamines and benzylamines. We present a validated, step-by-step synthesis protocol based on established reductive amination methodologies used for its structural isomers. Furthermore, we explore the broader historical and pharmacological context of dimethoxy-substituted psychoactive compounds, discussing structure-activity relationships and potential biological targets. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing both a practical framework for synthesis and a theoretical basis for further investigation.

I. Introduction and Historical Context

The compound this compound belongs to the broad class of substituted phenethylamines and their benzylamine analogues.[1][2] This class is of profound importance in pharmacology and neuroscience, encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals, and a wide array of psychoactive research chemicals.[2][3]

The history of this field is marked by the systematic exploration of how small modifications to the phenethylamine scaffold can dramatically alter pharmacological effects.[1] The addition of methoxy groups to the phenyl ring, in particular, has been a cornerstone of psychedelic drug discovery. The naturally occurring hallucinogen mescaline (3,4,5-trimethoxyphenethylamine) serves as the archetypal example.[2] In the latter half of the 20th century, chemists like Alexander Shulgin synthesized and documented hundreds of novel phenethylamine derivatives, including the "2C" series of compounds, which are 2,5-dimethoxyphenethylamines.[4]

While Shulgin and others extensively explored the 2,5-, 2,4-, and 3,4-dimethoxy substitution patterns, the 2,3-dimethoxy arrangement, as seen in the topic compound, remains less characterized. This guide, therefore, serves a dual purpose: to provide a plausible and reproducible pathway for the synthesis of this specific molecule and to extrapolate its likely pharmacological context based on the established principles of its more studied relatives.

II. Physicochemical Properties and Synthesis

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is crucial for experimental handling and biological assays. While experimental data for the 2,3-dimethoxy isomer is scarce, we can compare its predicted properties to known isomers.

Table 1: Comparison of Physicochemical Properties of Dimethoxy-N-methylbenzylamine Isomers

| Property | 1-(2,3-Dimethoxy...) | 1-(2,4-Dimethoxy...)[5] | 1-(3,4-Dimethoxy...)[6] |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol | 181.23 g/mol | 181.23 g/mol |

| CAS Number (Free Base) | Not assigned | 102503-23-1 | 63-64-9 |

| Predicted Boiling Point | ~260-270 °C | 262.1 °C | ~270-280 °C |

| Predicted pKa | ~9.3 | 9.32 | ~9.4 |

Proposed Synthesis Workflow: Reductive Amination

The most direct and widely adopted method for synthesizing N-methylated benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate, which is then reduced to the final amine.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dimethoxybenzaldehyde (1 eq.)

-

Aqueous Methylamine solution (40%, 4 eq.)

-

Methanol (as solvent)

-

Sodium Borohydride (NaBH₄) (1.2 eq.)

-

Hydrochloric Acid (2M in Diethyl Ether)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Slowly add the aqueous methylamine solution (4 eq.) dropwise to the cooled aldehyde solution. Stir the mixture at 0°C for 1 hour. The formation of the imine intermediate is typically assumed without isolation.

-

Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.2 eq.) to the reaction mixture in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperature, which could lead to side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude free base, 1-(2,3-dimethoxyphenyl)-N-methylmethanamine, typically as an oil.

-

Salt Formation: Dissolve the crude free base in a minimum amount of a non-polar solvent like diethyl ether or ethyl acetate.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a crystalline solid.

III. Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological activity of substituted phenethylamines is primarily dictated by their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[3]

The placement of methoxy groups on the phenyl ring is a key determinant of receptor affinity and functional activity, especially at serotonin 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂₈, 5-HT₂꜀). The hallucinogenic effects of compounds like mescaline and the 2C-x series are strongly linked to their agonist activity at the 5-HT₂ₐ receptor.[2]

Caption: Key substitution points on the phenethylamine scaffold.

Based on its structure, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine would be hypothesized to have affinity for serotonin receptors. The specific 2,3-dimethoxy pattern is less common than the 2,5-dimethoxy pattern found in the highly potent 2C-x series. It is plausible that this compound would act as a serotonergic agent, though its potency and efficacy at the 5-HT₂ₐ receptor would require empirical validation through receptor binding and functional assays. The N-methyl group may slightly alter its potency and metabolic profile compared to its primary amine analogue.

IV. Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons, the methoxy groups, the benzylic protons, and the N-methyl group.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight of the free base (181.23 g/mol ) and provide a characteristic fragmentation pattern.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify key functional groups, including C-H bonds (aromatic and aliphatic), C-O bonds of the methoxy groups, and the N-H stretch of the secondary amine salt.

V. Conclusion

This compound represents an under-explored molecule within a pharmacologically significant class of compounds. This guide provides the necessary framework for its synthesis and purification, enabling further research into its specific properties. By understanding its place within the broader context of substituted phenethylamines, researchers can formulate targeted hypotheses about its potential biological activity, likely centered on the serotonin system. The protocols and insights presented here serve as a foundational resource for medicinal chemists and pharmacologists interested in exploring the nuanced structure-activity relationships of psychoactive molecules.

References

-

Wikipedia. Substituted phenethylamine. Available at: [Link]

-

Wikipedia. Phenethylamine. Available at: [Link]

-

United Nations Office on Drugs and Crime. Details for Phenethylamines. Available at: [Link]

-

Grokipedia. Substituted phenethylamine. Available at: [Link]

-

PsychonautWiki. Substituted phenethylamines. Available at: [Link]

-

HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Available at: [Link]

-

LookChem. Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. Available at: [Link]

-

Periodica Polytechnica Chemical Engineering. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Available at: [Link]

-

PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. Available at: [Link]

-

PubChem. 2,3-Dimethoxybenzylamine. Available at: [Link]

-

PubChem. 3,4-Dimethoxy-N-methylbenzylamine. Available at: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Details for Phenethylamines [unodc.org]

- 5. lookchem.com [lookchem.com]

- 6. 3,4-Dimethoxy-N-methylbenzylamine | C10H15NO2 | CID 592161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE | 102503-23-1 [chemicalbook.com]

Navigating the Maze of Isomers: A Technical Guide to the Synonyms and Alternative Names for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and drug development, precise molecular identification is paramount. Even subtle shifts in substituent positions on a phenyl ring can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth exploration of the nomenclature surrounding 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a compound for which clarity is essential due to the existence of numerous, more extensively documented positional isomers. This document serves as a critical reference for researchers, ensuring accurate identification and preventing the common pitfalls of isomeric confusion.

The Core Compound: this compound

This compound is a specific positional isomer of dimethoxy-substituted N-methylbenzylamine. Despite its well-defined structure, it is the least documented among its common isomers. Chemical suppliers list it under the following identifier:

-

CAS Number: 1158741-90-2[1]

At present, there is a notable scarcity of comprehensive technical data, including detailed analytical profiles and peer-reviewed studies, specifically for this 2,3-isomer in major chemical databases. This lack of information underscores the critical need for researchers to be vigilant in confirming the identity of their materials.

The Isomeric Landscape: A Comparative Analysis

The potential for confusion arises from the prevalence of other dimethoxy positional isomers of N-methylbenzylamine. These isomers are often more readily available and have been more thoroughly characterized. Understanding the nomenclature of these related compounds is key to appreciating the specificity of the 2,3-isomer.

Visualization of Key Isomers

To visually delineate the structural nuances, the following diagrams illustrate the primary compound and its most common positional isomers.

Figure 1: Key positional isomers of (Dimethoxyphenyl)-N-methylmethanamine.

Comparative Data Table of Isomers and Related Compounds

The following table provides a clear comparison of the identifiers and synonyms for the 2,3-isomer and its more common counterparts. This is crucial for accurate purchasing and for referencing in scientific literature.

| Compound Name | Common Abbreviation | CAS Number (HCl Salt) | CAS Number (Free Base) | Key Synonyms |

| This compound | - | 1158741-90-2 | Not available | 2,3-Dimethoxy-N-methylbenzylamine hydrochloride |

| 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | - | 326473-23-8[2] | 102503-23-1[3][4][5] | 2,4-Dimethoxy-N-methylbenzylamine hydrochloride[4], amine hydrochloride |

| 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | - | 5077-08-7[6][7] | 63-64-9[8] | 3,4-Dimethoxy-N-methylbenzylamine hydrochloride[6], N-Methyl-3,4-dimethoxybenzylamine hydrochloride, (3,4-Dimethoxybenzyl)methylamine hydrochloride[8] |

| 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | - | 2490430-34-5[9] | Not available | 3,5-Dimethoxy-N-methylbenzylamine hydrochloride |

| 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | - | Not available | Not available | 2,5-Dimethoxy-N-methylbenzylamine hydrochloride |

| 2,3-Dimethoxybenzylamine hydrochloride (non-N-methylated analog) | - | Not available | 4393-09-3 | (2,3-Dimethoxyphenyl)methanamine hydrochloride |

| 2,4-Dimethoxybenzylamine hydrochloride (non-N-methylated analog) | DMB-amine HCl | Not available | 20781-20-8[10][11] | (2,4-Dimethoxyphenyl)methanamine hydrochloride[10], 1-(2,4-Dimethoxyphenyl)methanamine hydrochloride[11] |

| 3,4-Dimethoxybenzylamine hydrochloride (non-N-methylated analog) | - | Not available | 5763-61-9[12] | (3,4-Dimethoxyphenyl)methanamine hydrochloride, Veratrylamine hydrochloride |

| 3,5-Dimethoxybenzylamine hydrochloride (non-N-methylated analog) | - | Not available | 34967-24-3 | (3,5-Dimethoxyphenyl)methanamine hydrochloride |

Synthesis and Differentiation: A Methodological Perspective

The differentiation between these isomers is a significant analytical challenge, as they often exhibit very similar properties in techniques like mass spectrometry.[13][14]

Representative Synthesis: Reductive Amination

A common and effective method for the synthesis of N-methylbenzylamines is the reductive amination of the corresponding benzaldehyde.[9] This process typically involves two main steps: the formation of an imine followed by its reduction.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride [9]

-

Imine Formation: 3,5-Dimethoxybenzaldehyde is reacted with methylamine to form the corresponding N-methylimine.

-

Reduction: The imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride, to yield the free base, 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine.

-

Salt Formation: The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Figure 2: General workflow for the synthesis of a (Dimethoxyphenyl)-N-methylmethanamine hydrochloride.

This protocol serves as a representative example. The synthesis of the 2,3-dimethoxy isomer would follow a similar pathway, starting with 2,3-dimethoxybenzaldehyde. The successful synthesis and purification would require careful analytical monitoring to confirm the identity of the final product and to ensure it is free from other isomers.

Conclusion: The Imperative of Precision

The case of this compound and its isomers highlights a critical principle in chemical and pharmaceutical sciences: the imperative of precise molecular identification. For researchers working with substituted phenethylamines and related compounds, a thorough understanding of the potential for isomerism and the correct nomenclature is not merely an academic exercise but a fundamental aspect of experimental integrity and safety. This guide provides the necessary framework for navigating this complex isomeric landscape, empowering scientists to proceed with confidence and accuracy in their research endeavors.

References

-

PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. [Link]

-

VladaChem. 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride - 2490430-34-5. [Link]

-

ResearchGate. Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry | Request PDF. [Link]ethanamine_by_means_of_chromatography-mass_spectrometry)

-

ChemBK. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine. [Link]

-

PubChem. 1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine--hydrogen chloride (1/1). [Link]

-

PubChem. 2,4-Dimethoxybenzylamine. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(2,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride | 326473-23-8 [chemicalbook.com]

- 3. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | 102503-23-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl | 5077-08-7 [chemicalbook.com]

- 7. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl CAS#: 5077-08-7 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride (2490430-34-5) for sale [vulcanchem.com]

- 10. 20781-20-8|(2,4-Dimethoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 11. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4-二甲氧基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Chemical and physical properties of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a substituted phenethylamine derivative of interest to researchers in synthetic chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Section 1: Core Chemical Identity and Physical Characteristics

This compound is a secondary amine salt. The core structure consists of a benzene ring substituted at positions 2 and 3 with methoxy groups and at position 1 with an N-methylmethanamine side chain. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Its primary utility is as a chemical intermediate or a building block for the synthesis of more complex molecules.

Chemical and Physical Properties

Quantitative data for this specific isomer is not extensively published. The properties listed below are based on data from suppliers and analogous compounds. Researchers should perform their own characterization for definitive values.

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | N/A |

| CAS Number | 1158741-90-2 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Appearance | Expected to be a solid (e.g., crystalline powder or solid) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | N/A |

| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [1] |

Section 2: Synthesis and Purification

The most logical and widely applied method for synthesizing N-methyl-benzylamine derivatives like the title compound is through reductive amination. This two-step, one-pot process is efficient and relies on readily available starting materials.

Synthesis Principle: Reductive Amination